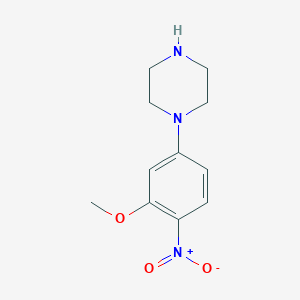

1-(3-Methoxy-4-nitrophenyl)piperazine

Vue d'ensemble

Description

1-(3-Methoxy-4-nitrophenyl)piperazine is a chemical compound with the empirical formula C11H15N3O3 . It has a molecular weight of 237.26 . The compound is solid in form .

Synthesis Analysis

The synthesis of this compound can be achieved from 5-(4-BOC-piperazino)-2-nitroanisole . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis

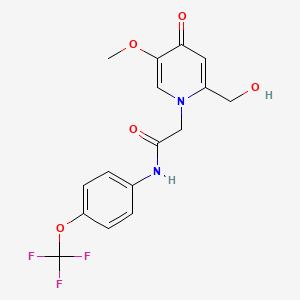

The SMILES string of this compound is COC(C=C(N1CCNCC1)C=C2)=C2N+=O . The InChI key is HPFKHBWFRKOXLW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid substance . Its melting point is reported to be between 140-142°C .Applications De Recherche Scientifique

Computational Assessment and Vibrational Studies

A study conducted a computational assessment of the biochemical properties and vibrational assignments of a synthesized compound related to 1-(3-Methoxy-4-nitrophenyl)piperazine. This compound, MNPE, exhibits a range of pharmacological activities and was characterized through infrared and Raman spectroscopy. The study also explored its potential as an agonist in the human GABA A receptor and evaluated its reactivity properties (Onawole et al., 2017).

Reaction Kinetics with Alicyclic Amines

Another research focused on the kinetics of reactions involving compounds like this compound with secondary alicyclic amines. This study provided insights into the reaction mechanisms and potential applications in various biochemical processes (Castro et al., 2001).

Application in HIV-1 Reverse Transcriptase Inhibition

Research has been conducted on analogues of this compound for their potential in inhibiting HIV-1 reverse transcriptase, an important target in HIV treatment. This highlights its potential application in the development of new therapeutic agents (Romero et al., 1994).

Development as a Dopamine Uptake Inhibitor

Studies have also been conducted on compounds structurally related to this compound for their role as dopamine uptake inhibitors. This research is crucial in understanding and developing treatments for conditions related to dopamine neurotransmission (Ironside et al., 2002).

Investigation of Biological Activities

The biological activities of compounds derived from this compound have been investigated, particularly focusing on their antimicrobial and antiurease activities. This suggests potential applications in developing new antimicrobial agents (Menteşe et al., 2013).

Synthesis and Evaluation as Ligands for Receptors

Research has been done on synthesizing new compounds with structures similar to this compound and evaluating their potential as ligands for various receptors. This could be significant in the development of new drugs targeting specific receptors (Gul et al., 2019).

Anticonvulsant Potential

Studies have been conducted to explore the anticonvulsant properties of new derivatives of this compound, highlighting its potential application in treating seizure disorders (Aytemir et al., 2010).

Safety and Hazards

Propriétés

IUPAC Name |

1-(3-methoxy-4-nitrophenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-17-11-8-9(2-3-10(11)14(15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFKHBWFRKOXLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-(5-{[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2616283.png)

![5-ethyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B2616286.png)

![2-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2616295.png)